molecular formula C19H19N3O3S B5053247 N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

カタログ番号 B5053247
分子量: 369.4 g/mol
InChIキー: PLKDZFKZHHBQFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). It has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. In

作用機序

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide selectively inhibits JAK3, which is involved in the signaling of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide prevents the activation of downstream signaling pathways, which ultimately leads to the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a significant impact on the immune system. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-alpha), while increasing the production of anti-inflammatory cytokines, such as IL-10. N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can also reduce the number of T cells and B cells in the blood, which are involved in the pathogenesis of autoimmune diseases.

実験室実験の利点と制限

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for JAK3, which reduces the risk of off-target effects. However, N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide also has some limitations. It can be toxic at high concentrations, which can limit its use in cell-based assays. It also has poor solubility in water, which can make it difficult to use in in vivo studies.

将来の方向性

There are several future directions for the study of N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential application is in the treatment of graft-versus-host disease (GVHD), which is a complication that can occur after bone marrow transplantation. N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to be effective in reducing the severity of GVHD in preclinical studies. Another potential application is in the treatment of multiple sclerosis (MS), which is an autoimmune disease that affects the central nervous system. N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to reduce the severity of MS in animal models. Finally, N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide may have potential applications in cancer immunotherapy, as it can modulate the immune response and enhance the efficacy of cancer treatments.

合成法

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of piperidine with 4-cyanophenyl isocyanate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product is obtained through purification and isolation of the desired compound.

科学的研究の応用

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has been shown to inhibit JAK3, which is involved in the signaling pathways of various cytokines that play a role in the pathogenesis of these diseases. By inhibiting JAK3, N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can reduce inflammation and prevent tissue damage.

特性

IUPAC Name

1-(benzenesulfonyl)-N-(4-cyanophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c20-14-15-6-8-17(9-7-15)21-19(23)16-10-12-22(13-11-16)26(24,25)18-4-2-1-3-5-18/h1-9,16H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKDZFKZHHBQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。